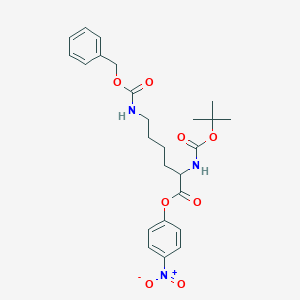

Boc-lys(Z)-onp

Beschreibung

The exact mass of the compound Boc-lys(Z)-onp is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-lys(Z)-onp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-lys(Z)-onp including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHFJIODNQYXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304047 | |

| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-46-0 | |

| Record name | NSC164051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Boc-lys(Z)-onp

An In-Depth Technical Guide to the Chemical Properties and Applications of Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Boc-Lys(Z)-ONp in Peptide Chemistry

Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester, commonly abbreviated as Boc-Lys(Z)-ONp, is a cornerstone reagent in the field of synthetic peptide chemistry. Its molecular architecture is a testament to sophisticated chemical design, providing researchers with a powerful tool for the precise incorporation of lysine into peptide sequences. This guide offers a comprehensive exploration of the chemical properties of Boc-Lys(Z)-ONp, delving into the causality behind its reactivity and providing field-proven protocols for its effective use.

The molecule's utility stems from a trifecta of functional modifications to the L-lysine backbone:

-

Nα-Boc Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.

-

Nε-Z Protection : The ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.

-

Carboxyl Activation : The carboxyl group is activated as a p-nitrophenyl (ONp) ester.

This strategic combination of an acid-labile protecting group (Boc), a hydrogenolysis-labile protecting group (Z), and an activated ester (ONp) creates a versatile building block essential for complex peptide synthesis, particularly in developing peptide-based therapeutics, bioconjugates, and diagnostic tools.[1][2][3]

Core Physicochemical and Structural Characteristics

Boc-Lys(Z)-ONp is typically a light yellow or white powder.[2][4] Understanding its fundamental properties is critical for its proper handling, storage, and application in synthesis.

Diagram 1: Chemical Structure of Boc-Lys(Z)-ONp

Caption: Selective deprotection of Boc and Z groups.

Experimental Protocols and Methodologies

The following protocols are provided as a guide for common applications of Boc-Lys(Z)-ONp. Researchers should optimize conditions based on their specific peptide sequence and solid-phase support.

Protocol 1: Peptide Coupling in Boc-SPPS

This protocol describes the coupling of Boc-Lys(Z)-ONp to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine terminus (e.g., MBHA resin)

-

Boc-Lys(Z)-ONp

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reagents for Kaiser test

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Reagent Preparation: Dissolve 2.0 equivalents of Boc-Lys(Z)-ONp in a minimal amount of DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the Boc-Lys(Z)-ONp solution to the resin. Agitate the mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored. The release of the yellow p-nitrophenolate anion can sometimes be observed visually. The completion of the reaction is confirmed by a negative Kaiser test, which indicates the absence of free primary amines. [5]This typically takes 4-12 hours, but can vary.

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly to remove excess reagents and the p-nitrophenol byproduct. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Confirmation: Perform a final Kaiser test to confirm the absence of free amines. The resin is now ready for the next step (Nα-Boc deprotection).

Protocol 2: Nα-Boc Group Deprotection

This protocol is for removing the Boc group to allow for the coupling of the next amino acid.

Materials:

-

Coupled peptide-resin from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

10% Diisopropylethylamine (DIEA) in DMF (for neutralization)

Procedure:

-

Pre-wash: Wash the resin with DCM (3 times).

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM. [6]Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.

-

Washing: Drain the TFA solution and wash the resin thoroughly with:

-

DCM (3 times)

-

DMF (3 times)

-

-

Neutralization: The newly exposed N-terminal amine is a trifluoroacetate salt. It must be neutralized before the next coupling step. Wash the resin with 10% DIEA in DMF (2 times, 2 minutes each).

-

Final Wash: Wash the resin with DMF (5 times) to remove excess DIEA.

-

Confirmation: A positive Kaiser test will confirm the presence of a free primary amine, ready for the next coupling cycle.

Diagram 3: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Sources

A Technical Guide to the Mechanism and Application of p-Nitrophenyl Ester Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of stable amide bonds is a cornerstone of chemical and biological sciences, fundamental to the synthesis of peptides, proteins, pharmaceuticals, and complex organic molecules. However, the direct reaction between a carboxylic acid and an amine is an energetically unfavorable process that requires high temperatures and results in the formation of a stable carboxylate-ammonium salt. To overcome this thermodynamic barrier under mild, physiologically compatible conditions, the carboxyl group must first be "activated." This is achieved by converting the hydroxyl moiety into a better leaving group.

Among the myriad of strategies developed for this purpose, the use of p-nitrophenyl (PNP) esters stands out as a classic, yet remarkably robust and versatile method. PNP esters are highly effective acylating agents renowned for their stability, ease of synthesis, and favorable reaction kinetics.[1] This guide offers a comprehensive exploration of the core mechanism of p-nitrophenyl ester activation. It is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also field-proven insights and practical protocols to leverage this powerful tool in a laboratory setting.

Part 1: The Core Chemistry of p-Nitrophenyl Ester Activation

The Principle: Why Activation is Essential

The direct amidation of a carboxylic acid with an amine is a condensation reaction that eliminates water. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, as its conjugate acid, water (H₂O), has a pKa of approximately 15.7, making the hydroxide ion (HO⁻) a strong base. For a nucleophilic acyl substitution to proceed efficiently, the leaving group must be a weaker base than the incoming nucleophile. Activation strategies, therefore, focus on replacing the -OH with a group that is more stable as an anion.

The p-Nitrophenyl Moiety: An Electronically Tuned Leaving Group

The efficacy of p-nitrophenyl esters stems from the electronic properties of the p-nitrophenolate anion, which serves as the leaving group during the acylation reaction. The key to its stability lies in the potent electron-withdrawing nature of the nitro (-NO₂) group at the para position of the phenol ring.

When the p-nitrophenolate anion is released, its negative charge is not localized on the oxygen atom. Instead, it is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group through resonance. This delocalization distributes the negative charge over several atoms, significantly stabilizing the anion. A more stable leaving group corresponds to a lower activation energy for the reaction, making the ester more "active" or susceptible to nucleophilic attack.[2] The release of the intensely yellow-colored p-nitrophenolate ion (with an absorbance maximum around 400 nm) also provides a convenient method for spectrophotometrically monitoring the reaction progress.[3]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of a p-nitrophenyl ester with a primary or secondary amine to form an amide proceeds via a classic nucleophilic acyl substitution mechanism. The process can be broken down into two principal steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π bond, and the electrons move to the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the oxygen atom reforms the carbonyl π bond, and in a concerted step, the bond to the p-nitrophenoxy group is cleaved. This eliminates the stable p-nitrophenolate anion as the leaving group, yielding the final amide product and the released anion.

Sources

An In-Depth Technical Guide to the Key Features of Boc-Protected Amino Acids

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group holds a significant place, particularly in the assembly of peptides and the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core features of Boc-protected amino acids, grounded in chemical principles and field-proven insights to empower your research and development endeavors.

The Chemistry of the Boc Protecting Group: An Overview

The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate used to temporarily protect the alpha-amino group of an amino acid.[1][2] Its widespread adoption is due to its stability across a broad range of reaction conditions, including exposure to bases and nucleophiles, and its clean, efficient removal under moderately acidic conditions.[3][4] This chemical behavior is fundamental to the orthogonal protection schemes required in multi-step synthesis.[5]

The typical reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, facilitated by a base, to form the stable carbamate linkage.[4]

Synthesis and Characterization of Boc-Amino Acids

The synthesis of Boc-protected amino acids is a well-established procedure, typically achieved by reacting the free amino acid with Boc anhydride under basic conditions.[3][7]

Generalized Protocol for Boc Protection of an Amino Acid:

-

Dissolution: The amino acid is dissolved in an aqueous solvent mixture, often containing dioxane, tetrahydrofuran (THF), or acetonitrile.[1][]

-

Basification: A base such as sodium hydroxide, sodium bicarbonate, or triethylamine (TEA) is added to deprotonate the amino group, increasing its nucleophilicity.[4][]

-

Addition of (Boc)₂O: Di-tert-butyl dicarbonate is added to the reaction mixture. The reaction is typically stirred at room temperature.[6]

-

Work-up and Isolation: After the reaction is complete, the mixture is acidified, and the N-Boc-protected amino acid is extracted with an organic solvent. The product is then isolated and purified, often by crystallization.

Quality control is paramount. The purity and identity of the resulting Boc-amino acid are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the pioneering method for Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield.[9] It relies on a principle of graduated acid lability: the temporary Nα-Boc group is removed with a moderate acid (like trifluoroacetic acid), while the more permanent, benzyl-based side-chain protecting groups and the resin linker require a much stronger acid (like hydrofluoric acid) for cleavage.[9][10]

The Boc-SPPS Cycle

The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain.[11][12]

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocol: One Cycle of Boc-SPPS

This protocol outlines the essential steps for adding a single amino acid to a peptide chain anchored to a resin (e.g., Merrifield or MBHA resin).

Materials:

-

Peptide-resin from the previous cycle

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [v/v].[11]

-

Wash Solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF).

-

Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM [v/v].

-

Coupling Reagents: Nα-Boc protected amino acid (3 equivalents), an activator (e.g., HBTU/HOBt), and DIEA.

Procedure:

-

Resin Swelling: The peptide-resin is swollen in DCM in the reaction vessel for 30-60 minutes.[11]

-

Nα-Boc Deprotection:

-

Washing: The resin is washed sequentially with DCM and IPA to thoroughly remove residual TFA and the cleaved Boc group byproducts.[11]

-

Neutralization:

-

The neutralization solution (10% DIEA in DCM) is added to the resin and agitated for 2-5 minutes. This step is crucial to deprotonate the newly formed N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.[13]

-

The resin is then washed thoroughly with DCM and DMF to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, the next Nα-Boc protected amino acid is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU).

-

This activation mixture and DIEA are added to the neutralized peptide-resin.[11]

-

The reaction is agitated for 1-2 hours.

-

Reaction completion is monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects free primary amines. A negative test indicates a complete coupling reaction.[14]

-

-

Final Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.[15]

Mechanism of Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction.[16]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[16][17]

-

Carbocation Formation: This destabilizes the carbamate, leading to its cleavage. This generates a stable tert-butyl carbocation and a carbamic acid intermediate.[17][18]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[16][17]

-

Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid, forming an amine salt (e.g., a trifluoroacetate salt).[17]

It is critical to perform this reaction in an open or well-ventilated system, as the evolution of CO₂ can cause significant pressure buildup.[6][17]

Caption: Acid-catalyzed removal of the Boc protecting group.[16][17]

Critical Considerations and Side Reactions

While robust, the Boc strategy requires careful management of its aggressive chemical conditions to mitigate side reactions.

| Feature / Consideration | Boc/Bzl Strategy | Fmoc/tBu Strategy | Expert Insight & Causality |

| Nα-Deprotection | Moderate Acid (e.g., 50% TFA)[10] | Mild Base (e.g., 20% Piperidine)[10] | The repeated acid treatments in Boc-SPPS can lead to gradual degradation of acid-sensitive linkers or side chains, requiring careful selection of orthogonal protection.[13] |

| Final Cleavage | Strong Acid (e.g., liquid HF, TFMSA)[10] | Moderate Acid (e.g., 95% TFA)[10] | The use of highly hazardous HF in Boc-SPPS necessitates specialized, corrosion-resistant equipment.[19] Fmoc chemistry's milder final cleavage is more compatible with sensitive modifications.[15] |

| Aggregation | Can be advantageous for difficult sequences. | Can be problematic. | The protonation of the N-terminus after each TFA deprotection step in Boc-SPPS can disrupt interchain hydrogen bonding, improving solvation and reducing aggregation for some hydrophobic sequences.[15] |

| Neutralization Step | Required after deprotection.[11] | Not required.[10] | The TFA deprotection in Boc-SPPS yields a protonated amine salt, which must be neutralized to a free amine before it can act as a nucleophile in the next coupling step. |

Common Side Reactions in Boc-SPPS and Mitigation:

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is a reactive electrophile. It can alkylate nucleophilic side chains like those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[14][20]

-

Aspartimide Formation: Peptides containing Aspartic acid (Asp) followed by residues like Glycine or Serine are prone to cyclization under both acidic and basic conditions, forming a stable five-membered aspartimide ring.[13][22]

-

Mitigation: Using the β-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the standard benzyl ester can significantly reduce this side reaction.[22]

-

-

Incomplete Coupling: Sterically hindered amino acids (e.g., Val, Ile) or peptide aggregation can lead to incomplete coupling reactions, resulting in truncated or deletion sequences.[14]

-

Mitigation: Employing "double coupling" (repeating the coupling step with fresh reagents) or using more potent activating agents like HATU can drive the reaction to completion.[14]

-

Applications in Drug Discovery and Development

Boc-protected amino acids are indispensable tools in modern drug development.[23] Their use extends beyond linear peptide synthesis to the creation of complex peptide conjugates, peptidomimetics, and as key intermediates in the synthesis of small molecule active pharmaceutical ingredients (APIs).[][25]

The ability to introduce non-canonical or unnatural amino acids, protected with a Boc group, allows medicinal chemists to precisely modify a peptide's structure to enhance its therapeutic properties, such as proteolytic stability, receptor selectivity, and plasma half-life.[][26] This control is crucial for developing next-generation therapeutics against targets previously considered "undruggable".[23][]

Conclusion

The Boc protecting group, a foundational tool in synthetic chemistry, offers a robust and reliable method for amine protection, particularly within the framework of solid-phase peptide synthesis. Its defining features—stability to a wide range of reagents and lability to moderate acids—form the basis of the powerful Boc/Bzl orthogonal protection strategy. While the harsh acidic conditions require careful management of potential side reactions through the use of scavengers and optimized protocols, the Boc strategy remains highly valuable, especially for synthesizing long or aggregation-prone peptides. A thorough understanding of the underlying chemical mechanisms and experimental nuances detailed in this guide will enable researchers and drug development professionals to leverage the full potential of Boc-protected amino acids to advance their scientific objectives.

References

- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

- Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- Benchchem. Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Wikipedia. Peptide synthesis.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- J&K Scientific LLC. BOC Protection and Deprotection.

- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Slideshare. T boc fmoc protocols in peptide synthesis.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- BOC Sciences. BOC-Amino Acids.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Benchchem. Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis.

- Benchchem. An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Suzhou Highfine Biotech. Application of Boc-anhydride.

- BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

- Benchchem. The Chemistry of the Boc Protecting Group.

- Biosynth. Amino Acid Derivatives for Peptide Synthesis.

- Wiley Online Library. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.

- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.

- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).

- CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- Benchchem. Cleavage cocktail recommendations for peptides with glutamic acid.

- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

- CDN Isotopes. Cleavage Cocktail Selection.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block.

- GenScript. Terminology of Antibody Drug for Boc Chemistry.

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- ResearchGate. One-pot cleavage cocktail to obtain fully deprotected Scm-peptide.

- ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.

- AAPPTEC. Guide to Solid Phase Peptide Synthesis.

- Wikipedia. Di-tert-butyl dicarbonate.

- RSC Publishing. Dual protection of amino functions involving Boc.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc Protected Compounds [pt.bzchemicals.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Application of Boc-anhydride [en.highfine.com]

- 9. csbio.com [csbio.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 20. peptide.com [peptide.com]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. peptide.com [peptide.com]

- 23. nbinno.com [nbinno.com]

- 25. nbinno.com [nbinno.com]

- 26. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

Methodological & Application

Application Notes and Protocols for Boc-Lys(Z)-ONp in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Enduring Relevance of Boc Chemistry in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield in 1963, has become the cornerstone of peptide and protein chemistry, earning him the Nobel Prize in Chemistry in 1984.[1][2] This method simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1][3] While the Fmoc/tBu strategy has gained widespread adoption due to its milder deprotection conditions, the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach remains a robust and valuable tool, particularly for the synthesis of complex or lengthy peptides where aggregation can be a significant hurdle.[4]

This guide provides an in-depth exploration of a specific application within the Boc/Bzl strategy: the use of Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester (Boc-Lys(Z)-ONp) in SPPS. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-quality peptide synthesis.

Core Principles: A Symphony of Protecting and Activating Groups

The success of SPPS hinges on a carefully orchestrated interplay of protecting and activating groups. The Boc/Bzl strategy is founded on the principle of graduated acid lability, where different classes of protecting groups are removed by varying strengths of acid.[3][5]

-

The α-Amino Protecting Group: Tert-butyloxycarbonyl (Boc) The Boc group serves as a temporary shield for the α-amino group of the incoming amino acid.[6] Its key feature is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at the beginning of each synthesis cycle without disturbing the more robust side-chain protecting groups.[4][7]

-

The Lysine Side-Chain Protecting Group: Benzyloxycarbonyl (Z) The ε-amino group of lysine is highly nucleophilic and must be protected to prevent branching of the peptide chain.[8] The benzyloxycarbonyl (Z or Cbz) group is a classic benzyl-based protecting group that is stable to the repetitive TFA treatments used for Boc deprotection.[9] Its removal requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), which is used in the final cleavage step to liberate the completed peptide from the resin and remove all side-chain protecting groups simultaneously.[4][9]

-

The Carboxyl Activating Group: p-Nitrophenyl Ester (ONp) For the peptide bond to form, the carboxyl group of the incoming amino acid must be activated. The p-nitrophenyl (ONp) ester is an "active ester" that facilitates this coupling reaction.[10] While other coupling reagents like carbodiimides are common, pre-activated ONp esters offer the advantage of being stable, crystalline solids that can be easily purified, leading to clean coupling reactions.[11] The coupling reaction proceeds via nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the activated ester, releasing p-nitrophenol as a byproduct.[12]

The strategic combination of Boc for temporary Nα-protection, Z for semi-permanent side-chain protection, and ONp for carboxyl activation provides a reliable framework for the stepwise assembly of peptides.

Experimental Workflow & Protocols

The synthesis of a peptide using Boc-Lys(Z)-ONp follows the general cyclical process of Boc-SPPS. The following protocols are designed for manual synthesis but can be adapted for automated synthesizers.

Diagram of the Boc-SPPS Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Table 1: Physicochemical Properties of Key Reagents

| Compound | Formula | Molecular Weight ( g/mol ) | Key Role |

| Boc-Lys(Z)-ONp | C₂₆H₃₃N₃O₈ | 515.56 | Activated amino acid building block |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Boc deprotection reagent |

| Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | Neutralization base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Primary solvent for reactions & washes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent for coupling |

| Hydrogen Fluoride (HF) | HF | 20.01 | Final cleavage and deprotection agent |

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin for Boc chemistry, such as a Merrifield or PAM resin for peptide acids, or a MBHA resin for peptide amides.[13]

-

Quantification: Place a known weight of the resin (e.g., 1.0 g with a substitution of 0.5 mmol/g) into a reaction vessel.

-

Swelling: Add dichloromethane (DCM) to the resin (approx. 10-15 mL/g of resin).

-

Agitation: Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling of the polymer beads.[5] This is crucial for ensuring reagent accessibility to the reactive sites within the resin matrix.

-

Solvent Removal: Drain the DCM by filtration.

Protocol 2: The SPPS Cycle for Boc-Lys(Z)-ONp Incorporation

This cycle is repeated for each amino acid in the peptide sequence.

Step A: Nα-Boc Deprotection

-

Pre-wash: Wash the resin-bound peptide with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[14]

-

Deprotection Reaction: Add fresh deprotection solution (10 mL/g resin) and agitate for 20-30 minutes.[13][14] The TFA cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.

-

Drain: Filter to remove the deprotection solution.

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[14]

Step B: Neutralization

-

Base Treatment: Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (10 mL/g resin) and agitate for 2 minutes. Repeat this step once.[15] This step is critical to deprotonate the N-terminal ammonium salt, regenerating the free amine necessary for coupling.

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA, which could interfere with the subsequent coupling step.[15]

Step C: Coupling with Boc-Lys(Z)-ONp

-

Reagent Preparation: Dissolve Boc-Lys(Z)-ONp (2-3 equivalents relative to the resin's initial substitution) in a minimal amount of DMF and dilute with DCM.

-

Coupling Reaction: Add the dissolved Boc-Lys(Z)-ONp to the neutralized resin. Agitate the mixture at room temperature. The coupling time for ONp esters can be longer than for other activation methods, ranging from 4 hours to overnight.

-

Monitoring: The reaction can be monitored by observing the release of the yellow p-nitrophenolate anion in the solution. A more quantitative assessment of completion is achieved using the Kaiser (ninhydrin) test.[14] A negative Kaiser test (beads remain yellow/colorless) indicates that all free amines have reacted.[14]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, and finally Isopropanol (IPA) to remove any unreacted reagents and the p-nitrophenol byproduct.[13]

Protocol 3: Final Cleavage and Deprotection

This final step removes the peptide from the resin and cleaves the side-chain protecting groups, including the Z group on lysine.

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.[13][16]

-

Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.

-

Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger cocktail to trap reactive carbocations generated during cleavage. A common scavenger for Z-group removal is anisole (e.g., 1.0 mL per gram of resin).[13]

-

HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense liquid HF (approx. 10 mL/g of resin) into the vessel.

-

Reaction: Stir the mixture at 0°C for 60-90 minutes.[13][16] The strong acid cleaves the ester linkage to the resin and removes the benzyl-based Z group along with other side-chain protecting groups.

-

HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Filter and wash the precipitated peptide with more cold ether to remove residual scavengers.

-

Extraction & Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., dilute acetic acid) and lyophilize to obtain the crude peptide powder.

Diagram of the Cleavage Process

Caption: Workflow for the final HF cleavage and deprotection step.

Troubleshooting and Scientific Integrity

A self-validating protocol includes checkpoints to ensure reaction completion and identify potential issues.

| Problem | Symptom | Probable Cause & Solution |

| Incomplete Coupling | Positive Kaiser (ninhydrin) test after coupling step (dark blue beads).[14] | Cause: Steric hindrance, peptide aggregation, or insufficient coupling time.[17] Solution: Recouple by adding fresh Boc-Lys(Z)-ONp and extending the reaction time. For difficult sequences, consider adding a chaotropic salt or using a solvent like NMP to disrupt aggregation.[17] |

| Incomplete Deprotection | Positive Kaiser test after neutralization, indicating deletion sequences in the final product. | Cause: Aggregation hindering TFA access; insufficient deprotection time.[14] Solution: Extend the TFA deprotection time or perform a second deprotection step. Ensure the resin is properly swollen. |

| Side Reactions during Cleavage | Unexpected peaks in HPLC/LC-MS of the crude peptide. | Cause: Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during cleavage.[17] Solution: Ensure an adequate scavenger cocktail is used. For peptides with tryptophan, adding a thiol scavenger like ethanedithiol (EDT) is recommended.[18] |

| Racemization | Presence of diastereomeric impurities in the final peptide. | Cause: The use of ONp esters generally minimizes racemization compared to some in-situ activation methods.[17] However, prolonged exposure to base during neutralization can be a factor. Solution: Minimize neutralization times. Ensure high-purity, pre-activated amino acid derivatives are used. |

Post-Synthesis Analysis

Following synthesis and cleavage, the crude peptide must be purified and characterized to confirm its identity and purity.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide from deletion sequences and byproducts of cleavage.[19]

-

Characterization: The purified peptide's identity is confirmed using mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the molecular weight.[20][21] The sequence can be further confirmed by tandem MS (MS/MS) fragmentation.

Conclusion

The Boc-Lys(Z)-ONp protocol represents a classic, reliable method within the broader Boc-SPPS strategy. By understanding the distinct roles of the Boc, Z, and ONp moieties and adhering to carefully controlled reaction cycles, researchers can successfully synthesize complex peptides. The robustness of the Z protecting group against repetitive acid treatment, combined with the clean coupling afforded by the ONp ester, ensures high fidelity during chain assembly. While the final HF cleavage step demands specialized equipment and stringent safety precautions, the overall strategy provides a powerful tool for drug development professionals and researchers in the field of peptide science.

References

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]

-

Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

-

Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]

-

Mollica, A., Pinnen, F., Stefanucci, A., & Costante, R. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(3), 184–202. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). The History of Peptides. Retrieved from [Link]

-

Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

- Google Patents. (1990). EP0401797A1 - Active esters for solid phase peptide synthesis.

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-18. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

-

SlideShare. (2015). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

-

Bodanszky, M. (1993). Active Esters in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

-

Research Communities. (2024). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Retrieved from [Link]

-

ResearchGate. (2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

-

CEM Corporation. (2023, October 26). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Boc-Lys(Boc)-ONp. Retrieved from [Link]

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. peptidesuk.com [peptidesuk.com]

- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 12. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. agilent.com [agilent.com]

- 20. ijsra.net [ijsra.net]

- 21. researchgate.net [researchgate.net]

Applications of Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester in Bioconjugation Techniques: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of a Doubly Protected Lysine Derivative in Bioconjugation

In the intricate field of bioconjugation, precision and control are paramount. The ability to selectively modify biomolecules—be it proteins, peptides, or antibodies—underpins advancements in targeted drug delivery, diagnostics, and proteomics.[1][] Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester, hereafter referred to as Boc-Lys(Z)-ONp, is a specialized amino acid derivative that offers a high degree of control in the site-specific incorporation of a lysine residue onto a target biomolecule.[1][3] This guide provides an in-depth exploration of the applications of Boc-Lys(Z)-ONp, complete with detailed protocols and the scientific rationale behind the experimental choices.

The unique architecture of Boc-Lys(Z)-ONp features three key components that make it a versatile tool for the discerning researcher:

-

The para-nitrophenyl (ONp) Ester: This activated ester facilitates a highly efficient aminolysis reaction with primary amines on the surface of biomolecules, forming a stable amide bond. The ONp group is an excellent leaving group, driving the reaction to completion under mild conditions.

-

The tert-butoxycarbonyl (Boc) Protecting Group: Located on the α-amino group, the acid-labile Boc group ensures that this amine does not participate in unwanted polymerization or side reactions during the initial conjugation step.[3][4] Its removal requires acidic conditions, providing an orthogonal deprotection strategy.[4][5]

-

The benzyloxycarbonyl (Z) Protecting Group: Protecting the ε-amino group of the lysine side chain, the Z group is stable to the acidic conditions used for Boc removal.[3][4] It is typically cleaved under different conditions, most commonly through hydrogenolysis.[4] This dual protection scheme is the cornerstone of its utility, allowing for the sequential and site-specific unmasking of the two amino groups for further modifications.

This guide will delve into the practical applications of this reagent, providing researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate Boc-Lys(Z)-ONp into their bioconjugation workflows.

Core Applications of Boc-Lys(Z)-ONp in Bioconjugation

The strategic design of Boc-Lys(Z)-ONp lends itself to a variety of applications where the controlled introduction of a reactive lysine side chain is desired.

Site-Specific Modification of Proteins and Antibodies

A primary application of Boc-Lys(Z)-ONp is the modification of surface-exposed lysine residues on proteins and antibodies.[] While proteins possess numerous lysine residues, their reactivity can be influenced by the local microenvironment.[] This allows for a degree of selectivity in the conjugation reaction. The resulting conjugate, with its protected ε-amino group, can then be subjected to further modifications after Z-group deprotection. This is particularly valuable in the construction of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy.[]

Synthesis of Branched and Multi-functional Peptides

In peptide synthesis, Boc-Lys(Z)-ONp can be used to introduce a branching point.[6] A peptide chain can be elongated from the α-amino group after Boc deprotection, and subsequently, a second peptide chain or a functional moiety can be attached to the ε-amino group following Z-group removal. This enables the creation of complex peptide architectures with tailored properties for applications such as vaccine development and drug delivery.[7]

Surface Immobilization of Biomolecules

Boc-Lys(Z)-ONp can serve as a linker for the immobilization of peptides and proteins onto solid supports. The initial conjugation to the biomolecule is followed by deprotection of the appropriate amino group, which can then be used to anchor the bioconjugate to a functionalized surface for applications in biosensors and affinity chromatography.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general framework. Researchers should optimize the conditions for their specific biomolecule and application.

Protocol 1: General Procedure for the Conjugation of Boc-Lys(Z)-ONp to a Protein

This protocol outlines the fundamental steps for conjugating Boc-Lys(Z)-ONp to a protein, leveraging the reactivity of its surface-exposed primary amines.

Materials:

-

Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5

-

Boc-Lys(Z)-ONp

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Dialysis tubing or centrifugal ultrafiltration units for purification

-

UV-Vis spectrophotometer for characterization

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Reagent Preparation: Dissolve Boc-Lys(Z)-ONp in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).

-

Conjugation Reaction:

-

Slowly add a 5- to 20-fold molar excess of the Boc-Lys(Z)-ONp stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The longer incubation at a lower temperature can help to minimize protein denaturation.

-

-

Purification:

-

Remove the unreacted Boc-Lys(Z)-ONp and the p-nitrophenol byproduct by dialysis against the reaction buffer or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.

-

Perform multiple buffer exchanges to ensure complete removal of small-molecule impurities.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

The degree of labeling can be estimated by measuring the absorbance of the released p-nitrophenol at 405 nm.

-

Causality Behind Experimental Choices:

-

pH: The reaction is performed at a slightly alkaline pH (7.4-8.5) to ensure that a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while minimizing the risk of protein denaturation that can occur at higher pH values.[]

-

Solvent: DMF or DMSO are used to dissolve the hydrophobic Boc-Lys(Z)-ONp and are generally well-tolerated by most proteins in small amounts.

-

Purification: Dialysis or ultrafiltration are effective methods for separating the modified protein from small molecule contaminants without denaturing the protein.

Protocol 2: Orthogonal Deprotection of the Boc and Z Groups

This protocol describes the sequential removal of the Boc and Z protecting groups, enabling site-specific modifications.

A. Boc Deprotection (Acidic Cleavage)

-

Reaction Setup: Lyophilize the purified Boc-Lys(Z)-protein conjugate. Dissolve the dried conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v).[6]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.

-

Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen.

-

Purification: Resuspend the protein in a suitable buffer and purify by dialysis or size-exclusion chromatography.

B. Z Deprotection (Hydrogenolysis)

-

Reaction Setup: Dissolve the Lys(Z)-protein conjugate (after Boc deprotection if desired) in a suitable solvent (e.g., methanol, ethanol, or a buffer).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.

-

Catalyst Removal: Carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

-

Purification: Purify the deprotected protein by dialysis or size-exclusion chromatography.

Rationale for Orthogonal Deprotection:

The differential lability of the Boc and Z groups is the key to their utility.[3][4] The Boc group is readily cleaved by acid, while the Z group is stable under these conditions.[8] Conversely, the Z group is removed by catalytic hydrogenation, a process that does not affect the Boc group. This orthogonality allows for the selective unmasking of either the α- or ε-amino group, enabling precise, multi-step modifications.

Visualization of Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the key workflows and chemical transformations.

Figure 1: General workflow for the conjugation of Boc-Lys(Z)-ONp to a protein.

Figure 2: Orthogonal deprotection strategies for Boc-Lys(Z)-protein conjugates.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the conjugation of Boc-Lys(Z)-ONp to different classes of biomolecules. These values should be considered as starting points for optimization.

| Biomolecule | Molar Excess of Boc-Lys(Z)-ONp | Reaction Time (hours) | Typical pH |

| Monoclonal Antibody | 5 - 15 | 2 - 4 | 8.0 - 8.5 |

| Serum Albumin | 10 - 20 | 2 - 4 | 7.4 - 8.0 |

| Small Peptide | 1.5 - 5 | 1 - 2 | 8.0 - 8.5 |

Troubleshooting and Expert Insights

| Issue | Potential Cause | Recommended Solution |

| Low Conjugation Efficiency | - Inactive Boc-Lys(Z)-ONp (hydrolyzed)- Suboptimal pH- Steric hindrance on the biomolecule | - Use fresh, anhydrous DMF/DMSO for stock solution- Optimize reaction pH in small-scale trials- Increase molar excess of Boc-Lys(Z)-ONp |

| Protein Precipitation | - High concentration of organic solvent- Protein instability at reaction pH | - Keep the volume of organic solvent to a minimum (<10% of total volume)- Perform the reaction at 4°C- Screen different buffers for optimal protein stability |

| Incomplete Deprotection | - Inefficient catalyst (for Z group)- Insufficient acid strength (for Boc group)- Scavengers interfering with reaction | - Use fresh Pd/C catalyst- Ensure anhydrous conditions for TFA deprotection- Consider alternative deprotection methods if necessary |

Conclusion: A Versatile Tool for Precision Bioconjugation

Boc-Lys(Z)-ONp stands out as a powerful reagent for researchers seeking to implement sophisticated bioconjugation strategies. Its dual-protection system offers a high degree of control, enabling the site-specific introduction of lysine residues for subsequent modifications. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can leverage the capabilities of Boc-Lys(Z)-ONp to advance their research in drug development, diagnostics, and fundamental biological studies. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this versatile molecule.

References

- Vertex AI Search. (n.d.). Boc-Lys(Z)

- AAPPTec. (n.d.). MSDS: Boc-Lys(Boc)-ONp. Retrieved January 15, 2026.

- The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. (n.d.). [Source for Boc and Z group properties]. Retrieved January 15, 2026.

- MedChemExpress. (n.d.). Boc-Lys(Boc)-Onp. Retrieved January 15, 2026.

- BOC Sciences. (n.d.).

- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 15, 2026.

- Benchchem. (n.d.). In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH. Retrieved January 15, 2026.

- Marzaro, G., et al. (2018). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 23(11), 2888.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 15, 2026.

- Chem-Impex. (n.d.). Nα-Z-Nε-Boc-L-lysine-N-hydroxysuccinimide ester. Retrieved January 15, 2026.

- Capot Chemical. (2019). Material Safety Data Sheet: Z-Lys(Boc)-ONP. Retrieved January 15, 2026.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 15, 2026.

- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved January 15, 2026.

- XINDAO. (n.d.). Wholesale Boc-Lys(Boc)-ONp CAS:2592-19-0. Retrieved January 15, 2026.

- Advanced ChemTech. (n.d.). Boc-Lys(Boc)-ONp. Retrieved January 15, 2026.

- Keinänen, O., et al. (2020). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates.

- Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. Retrieved January 15, 2026.

- Aapptec Peptides. (n.d.). Boc-Lys(Boc)-ONp [2592-19-0]. Retrieved January 15, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Boc-Lys(Boc)-ONp. Retrieved January 15, 2026.

- ChemicalBook. (n.d.). BOC-LYS(Z)-ONP CAS#: 2389-46-0. Retrieved January 15, 2026.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH. Retrieved January 15, 2026.

- PubChem. (n.d.). Boc-lys(boc)-onp. Retrieved January 15, 2026.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved January 15, 2026.

- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Boc-Lys(Z)-OH 2389-45-9. Retrieved January 15, 2026.

- Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved January 15, 2026.

- BOC Sciences. (n.d.). Lysine in Protein Labeling and Analysis Research. Retrieved January 15, 2026.

- Lee, S., & Lee, E. S. (2021). Advanced Delivery Systems Based on Lysine or Lysine Polymers. Molecular Pharmaceutics, 18(10), 3652-3670.

- BOC Sciences. (n.d.).

- Zhang, Y., et al. (2021). Oral Delivery of Protein Drugs via Lysine Polymer-Based Nanoparticle Platforms. ACS Applied Materials & Interfaces, 13(40), 47363-47375.

- BOC Sciences. (n.d.). Analytical Services for Advanced Testing & Analysis. Retrieved January 15, 2026.

- BOC Sciences. (n.d.). Nanotechnology in Drug Delivery. Retrieved January 15, 2026.

- BOC Sciences. (n.d.). Polymer Drug Delivery Systems - Custom Formulation Services. Retrieved January 15, 2026.

- ResearchGate. (n.d.). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. Retrieved January 15, 2026.

- Kondo, D., et al. (2021). Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride. Journal of Biological Chemistry, 296, 100699.

- Matthews, B. W. (2005). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 14(12), 2929-2940.

Sources

- 1. Wholesale Boc-Lys(Z)-ONp CAS:2389-46-0 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging Boc-Lys(Z)-ONp for High-Fidelity, Site-Specific Protein Modification

Preamble: The Imperative for Precision in Protein Engineering

In the landscape of modern drug development and fundamental biological research, the ability to chemically modify proteins with surgical precision is not merely an advantage; it is a necessity. Site-specific modification allows for the creation of highly defined bioconjugates, from antibody-drug conjugates (ADCs) with optimized therapeutic windows to fluorescently labeled proteins for advanced imaging.[1][2][3] The challenge, however, lies in directing a chemical reaction to a single, desired location within a complex macromolecule that may possess numerous reactive sites. Random modification, particularly of lysine residues which are often abundant on protein surfaces, can lead to heterogeneous products with compromised activity and unpredictable pharmacokinetics.[4][5]

This guide details the strategic application of Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester (Boc-Lys(Z)-ONp), a versatile reagent designed for the controlled, site-specific introduction of a protected lysine residue onto a target protein. By harnessing the orthogonal protective chemistry of the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) groups, researchers can install a latent reactive handle that, upon selective deprotection, enables a subsequent, highly specific conjugation event. This document provides the foundational chemical principles, detailed experimental protocols, and robust validation methodologies required to successfully implement this powerful technique.

Foundational Principles: The Chemistry of Controlled Acylation

The efficacy of Boc-Lys(Z)-ONp stems from the distinct roles of its three key chemical moieties: the Boc group, the Z group, and the p-nitrophenyl (ONp) ester. Understanding their interplay is crucial for rational experimental design.

-

α-Amino Protection (Boc Group) : The tert-Butoxycarbonyl (Boc) group shields the α-amino function of the lysine. Its critical feature is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), while remaining stable to bases and nucleophiles.[6][7][8][9]

-

ε-Amino Protection (Z Group) : The Benzyloxycarbonyl (Z, or Cbz) group protects the side-chain ε-amino group. In contrast to the Boc group, the Z group is stable to acid but is readily cleaved under neutral conditions by catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[6][10] This differential stability, known as orthogonality, is the cornerstone of its strategic utility.

-

Carboxyl Activation (ONp Ester) : The p-nitrophenyl ester is an activated leaving group. The electron-withdrawing nitro group makes the p-nitrophenolate anion a very stable, and thus excellent, leaving group.[11] This facilitates a nucleophilic acyl substitution reaction, allowing the lysine to be efficiently coupled to a target amine on a protein under mild physiological conditions.[11][12]

The core reaction is the acylation of a primary amine on the target protein. The nucleophilic amine attacks the activated carbonyl of the ONp ester, forming a stable amide bond and releasing p-nitrophenol. The reaction's site-specificity can be directed by exploiting the differential pKa values of amines on the protein surface; the N-terminal α-amino group is typically less basic (pKa ~7.8-8.2) than the ε-amino groups of lysine side chains (pKa ~10.5). By carefully controlling the reaction pH to be slightly alkaline (e.g., pH 8.0-8.5), the N-terminus can be preferentially deprotonated and made nucleophilic, favoring modification at this site.

Figure 1: Reaction mechanism for site-specific protein acylation using Boc-Lys(Z)-ONp.

Experimental Protocol: N-Terminal Modification of a Target Protein

This protocol provides a comprehensive workflow for the selective modification of a protein's N-terminal α-amino group.

Materials and Reagents

-

Target Protein: Purified to >95%, concentration determined accurately (e.g., by A280 or BCA assay).

-

Boc-Lys(Z)-ONp: High purity (CAS No. 2389-46-0).

-

Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5.

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75) or Dialysis tubing (e.g., 3.5 kDa MWCO).

-

Analytical Instruments: UV-Vis Spectrophotometer, HPLC system, Mass Spectrometer.

Reagent Preparation

-

Protein Solution: Prepare the target protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer (e.g., PBS containing primary amines like Tris), it must be exchanged into the Reaction Buffer via dialysis or SEC.

-

Boc-Lys(Z)-ONp Stock Solution: Prepare a fresh 100 mM stock solution by dissolving Boc-Lys(Z)-ONp in anhydrous DMF or DMSO. Vortex until fully dissolved. Note: The reagent is susceptible to hydrolysis and should be prepared immediately before use.

Acylation Reaction

-

Equilibrate the protein solution to room temperature.

-

Calculate the volume of the Boc-Lys(Z)-ONp stock solution required to achieve the desired molar excess (a 5- to 20-fold molar excess over the protein is a good starting point).

-

While gently vortexing the protein solution, add the calculated volume of Boc-Lys(Z)-ONp stock solution dropwise. The final concentration of organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end mixing. For sensitive proteins, the reaction can be performed at 4°C for 12-18 hours.

-

(Optional) The progress of the reaction can be monitored by measuring the absorbance of the released p-nitrophenolate at 400 nm.

Reaction Quenching and Purification

-

To terminate the reaction, add the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This will consume any unreacted Boc-Lys(Z)-ONp.

-

Remove unreacted reagent, p-nitrophenol byproduct, and quenching agent by purifying the reaction mixture.

-

Size-Exclusion Chromatography (SEC): This is the preferred method for rapid and efficient separation. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions corresponding to the protein peak.

-

Dialysis: Dialyze the sample against 1-2 L of storage buffer, with at least three buffer changes over 24-48 hours at 4°C.

-

Figure 2: General experimental workflow for N-terminal protein modification.

A Self-Validating System: Characterization and Quality Control

Confirmation of successful modification is a non-negotiable step to ensure the integrity of downstream applications. A multi-pronged analytical approach provides the highest level of confidence.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for confirming covalent modification.[13][14][15] It provides direct evidence of the mass change and can pinpoint the location of the modification.[16][17]

-

Intact Mass Analysis: Deconvoluted ESI-MS of the purified protein should show a mass increase corresponding to the addition of the Boc-Lys(Z) moiety minus a proton.

-

Peptide Mapping (LC-MS/MS): To confirm the site of modification, the protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS. The modified N-terminal peptide will be identified by its specific mass shift.[13]

| Component | Chemical Formula | Monoisotopic Mass (Da) |

| Boc-Lys(Z)-ONp | C₂₅H₃₁N₃O₈ | 501.21 |

| Added Moiety (Boc-Lys(Z)-) | C₂₅H₃₀N₂O₆ | 466.21 |

| p-Nitrophenol | C₆H₅NO₃ | 139.03 |

| Table 1: Key Molecular Masses for MS-based Validation |

High-Performance Liquid Chromatography (HPLC)

HPLC is invaluable for assessing the purity and homogeneity of the conjugate.[18][19][20]

-

Reversed-Phase (RP-HPLC): The addition of the hydrophobic Boc and Z groups will typically cause the modified protein to have a longer retention time compared to the unmodified protein. This allows for the separation and quantification of modified, unmodified, and over-modified species.

-

Size-Exclusion (SEC-HPLC): This method is useful for confirming that the modification process has not induced aggregation of the protein.[19]

| Parameter | Typical Starting Conditions | Rationale |

| pH | 8.0 - 9.0 | Deprotonates N-terminal α-amine (pKa ~8) more effectively than lysine ε-amines (pKa ~10.5), enhancing N-terminal selectivity. |

| Molar Excess | 5-20 fold | Drives the reaction to completion. Higher excess may be needed for less reactive proteins but increases risk of non-specific modification. |

| Temperature | 4°C to 25°C | Room temperature (25°C) provides faster kinetics. Lower temperature (4°C) is used for sensitive proteins to minimize denaturation. |

| Time | 2-18 hours | Reaction time is inversely related to temperature and molar excess. Requires empirical optimization for each specific protein. |

| Table 2: Summary of Key Reaction Parameters and Their Scientific Rationale |

Advanced Applications: The Gateway to Orthogonal Bioconjugation

The primary strength of this method is the introduction of a selectively addressable functional group. Once the Boc-Lys(Z)-modified protein is purified and validated, the protecting groups can be removed to unmask a new, unique reactive site.

-

Unmasking the ε-Amine: The Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to expose the lysine side-chain amine. This new amine can then be targeted with amine-reactive chemistry (e.g., NHS esters, isothiocyanates) for a second conjugation step.

-

Unmasking the α-Amine: Treatment with a strong acid like TFA will remove the Boc group, exposing the α-amine for further modification.

This two-stage approach allows for the construction of complex, multi-functional bioconjugates with a level of precision unattainable through direct labeling strategies. It is a foundational technique for researchers aiming to push the boundaries of protein engineering, targeted therapeutics, and diagnostic development.

References

- Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (2012).

- Characterization of intact and modified proteins by mass spectrometry.MS Vision.

- Mass Spectrometry Identification of Protein Modific

- Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2018). Cold Spring Harbor Protocols.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.Apeptide Co., Ltd.

- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modific

- Site-specific functionalization of proteins and their applications to therapeutic antibodies. (2014). Pharmaceuticals.

- Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions. (1984).

- A Comparative Guide to HPLC Methods for Analyzing Bioconjug

- Protein Post-Translational Modifications in Drug Discovery and Development.

- Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjug

- How do you purify oligonucleotide conjugates by HPLC? (2020).

- Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates. (2020).

- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.Benchchem.

- Bioconjugate Analysis & Purific

- Peptide synthesis.Wikipedia.

- Peptide Synthesis - FAQ.AAPPTEC.

- Site-specific functionalization of proteins and their applications to therapeutic antibodies. (2014).

- Services - Bioconjugate Analysis & Purific

- BOC-LYS(Z)-ONP CAS#: 2389-46-0.ChemicalBook.

- Protecting Groups in Peptide Synthesis.Biosynth.

- Buy Boc-lys(boc)-onp | 2592-19-0.Smolecule.

- Boc-Lys(Boc)-Onp (Synonyms: N-Alpha,N-epsilon-di-Boc-L-lysine 4-nitrophenyl ester).MedChemExpress.

- Boc-lys(boc)-onp | C22H33N3O8 | CID 13455305.PubChem.

- BOC-LYS(BOC)-ONP 2592-19-0 wiki.Guidechem.

- Optimizing Peptide Synthesis: The Role of Boc-Lys(Boc)-ONp.NINGBO INNO PHARMCHEM CO.,LTD.

- A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. (2024). Royal Society of Chemistry.

- Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. (2015). Angewandte Chemie.

- A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applic

- Electronic Supplementary Inform

- Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. (2019).

- Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. (2017). eScholarship, University of California.

- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Bio-Synthesis Inc.

- Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. (2017).

- Bioconjugation applic

- Boc-Lys(Boc)-ONp.Advanced ChemTech.

- Purification and Characterization of Membrane Protein ε-Poly-L-lysine Synthetase from Streptomyces Albulus. (2026). Applied Biochemistry and Biotechnology.

- Oligonucleotide Bioconjugation with Bifunctional Palladium Reagents. (2019).

- The Impact of Leaving Group Anomericity on the Structure of Glycosyl Cations of Protected Galactosides. (2019).

- Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific

- Boc-Lys(Z)-pNA [51078-31-0].Aapptec Peptides.

Sources

- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates [frontiersin.org]

- 3. Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy Boc-lys(boc)-onp | 2592-19-0 [smolecule.com]

- 12. The Impact of Leaving Group Anomericity on the Structure of Glycosyl Cations of Protected Galactosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry Identification of Protein Modifications | Baite Paike Biotechnology [en.biotech-pack.com]

- 15. tandfonline.com [tandfonline.com]

- 16. msvision.com [msvision.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. cellmosaic.com [cellmosaic.com]